2-Méthoxy-5-fluorouracile

Vue d'ensemble

Description

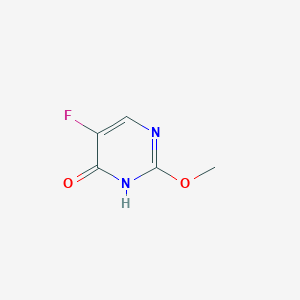

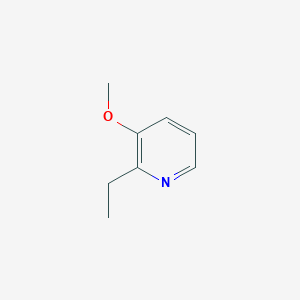

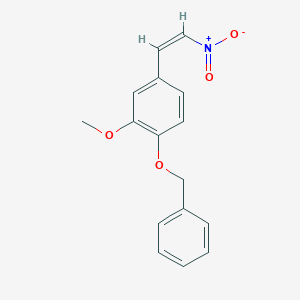

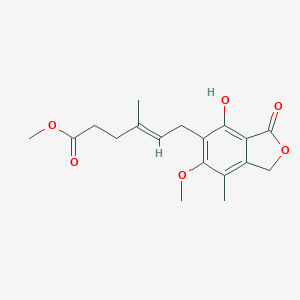

5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 5-Fluoro-2-methoxypyrimidin-4(3H)-one, is a useful research compound. Its molecular formula is C5H5FN2O2 and its molecular weight is 144.1 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Fluoro-2-methoxypyrimidin-4(3H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527067. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoro-2-methoxypyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methoxypyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Systèmes de support médicamenteux

2-Méthoxy-5-fluorouracile: a été exploré comme médicament potentiel dans les systèmes de support. Par exemple, son incorporation dans des nanofeuillets de montmorillonite méthoxy-exfoliés a montré qu'elle améliorait les propriétés de chargement, de libération et de cytotoxicité des médicaments . Cette application est importante dans le développement de systèmes d'administration de médicaments plus efficaces qui peuvent améliorer les résultats thérapeutiques.

Activité antitumorale

Le composé a été synthétisé et évalué pour ses activités antitumorales. Il a été testé contre diverses lignées de cellules cancéreuses, et certains dérivés ont montré qu'ils inhibaient efficacement la croissance des cellules tumorales . Cependant, il est important de noter que ces composés peuvent également présenter une toxicité, ce qui est un facteur critique dans le développement de médicaments.

Conception de promédicaments

This compound: les dérivés ont été étudiés comme promédicaments—une stratégie pour améliorer le profil pharmacologique des médicaments. Ces dérivés visent à augmenter la bioactivité, la sélectivité et l'absorption tout en réduisant la toxicité . La conception de promédicaments est un domaine prometteur qui peut conduire au développement de meilleurs agents thérapeutiques.

Synthèse de nucléosides non naturels

Le composé sert d'accepteur dans la synthèse de nucléosides non naturels utilisant une 2'-désoxyribosyltransférase immobilisée . Cette application est cruciale dans le domaine de la chimie médicinale, où les nucléosides modifiés peuvent avoir diverses utilisations thérapeutiques.

Recherche et développement chimiques

En R&D chimique, This compound est utilisé pour étudier ses propriétés physiques et chimiques, telles que le point de fusion et la masse moléculaire, qui sont essentielles au développement de nouveaux produits pharmaceutiques .

Études d'activité biologique

La recherche sur This compound comprend l'étude de ses activités biologiques et de ses interactions avec d'autres composés. Cela permet de comprendre son mécanisme d'action et ses effets secondaires potentiels .

Évaluations de la sécurité et de la toxicité

La sécurité et la toxicité sont des aspects critiques du développement de médicamentsThis compound subit divers tests pour déterminer ses niveaux de danger et ses directives d'utilisation sécuritaire .

Intermédiaires pharmaceutiques

Enfin, This compound est utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques plus complexes. Son rôle d'intermédiaire est essentiel pour élargir la gamme de médicaments disponibles .

Mécanisme D'action

Target of Action

2-Methoxy-5-fluorouracil, also known as 5-Fluoro-2-methoxy-4(1H)pyrimidinone or 5-Fluoro-2-methoxypyrimidin-4(3H)-one, is a derivative of the chemotherapeutic agent 5-Fluorouracil (5-FU). The primary target of 5-FU is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

The mode of action of 2-Methoxy-5-fluorouracil is thought to be similar to that of 5-FU. The active metabolite of 5-FU, FdUMP, binds to TS, forming a covalently bound ternary complex . This binding inhibits the function of TS, leading to the disruption of DNA synthesis and repair, resulting in lethal DNA damage .

Biochemical Pathways

The action of 5-FU affects several biochemical pathways. It leads to the misincorporation of fluoronucleotides into RNA and DNA and inhibits the nucleotide synthetic enzyme thymidylate synthase (TS) . This action disrupts DNA synthesis and repair, leading to DNA damage . Additionally, non-coding RNAs can modulate cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, affecting cell response to 5-FU .

Pharmacokinetics

The pharmacokinetics of 5-FU has been associated with clinically significant variability . Studies have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-FU treatment . .

Result of Action

The result of 5-FU action is the disruption of DNA synthesis and repair, leading to DNA damage and cell death . This action can lead to the death of cancer cells, thereby inhibiting the growth of tumors.

Analyse Biochimique

Biochemical Properties

It is known that 5-fluorouracil, a related compound, inhibits pseudo-uridine conversion in rRNA, tRNA, and snRNA species, preventing polyadenylation of mRNA at low doses

Cellular Effects

5-fluorouracil, a related compound, has been shown to affect cell proliferation, cell cycle, survival, and induction of apoptosis . It is possible that 2-Methoxy-5-fluorouracil may have similar effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

5-fluorouracil, a related compound, is known to disrupt DNA synthesis and repair, resulting in lethal DNA damage . It is possible that 2-Methoxy-5-fluorouracil may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that 5-fluorouracil reaches CSF concentrations of around 7 μM in about 30 min due to its easy penetration across the blood-brain barrier

Dosage Effects in Animal Models

It is known that 5-fluorouracil treatment leads to reconstruction of bone marrow microenvironment to establish an activated niche stimulating hematopoietic stem cells

Metabolic Pathways

5-fluorouracil, a related compound, is known to affect several metabolic pathways, including the TCA cycle

Transport and Distribution

It is known that 5-fluorouracil plasma clearance ranges from 0.5 to 1.4 L/min for bolus doses

Propriétés

IUPAC Name |

5-fluoro-2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMIFBCPINLZNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326323 | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-96-2 | |

| Record name | 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-fluororacil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1480-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(1H)-Pyrimidinone, 5-fluoro-2-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4(3H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY6TM2YC2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential antitumor applications of 2-Methoxy-5-fluorouracil?

A1: Research has explored the use of 2-Methoxy-5-fluorouracil as a ligand in the synthesis of metal complexes with potential antitumor activity. Specifically, titanium(IV) and zirconium(IV) complexes incorporating 2-Methoxy-5-fluorouracil have been synthesized and their activity against Ehrlich ascites carcinoma in mice was investigated []. This research highlights the potential of incorporating 2-Methoxy-5-fluorouracil into metal-based drug candidates for cancer treatment.

Q2: How is 2-Methoxy-5-fluorouracil used in the synthesis of other pharmaceutical compounds?

A2: 2-Methoxy-5-fluorouracil serves as a crucial starting material in the synthesis of 5-flucytosine, an antifungal medication [, ]. This synthesis involves a multi-step process, including chlorination of 2-Methoxy-5-fluorouracil followed by amination and acidic hydrolysis to yield the final product.

Q3: Has the crystal structure of 2-Methoxy-5-fluorouracil derivatives been studied?

A3: Yes, the crystal structure of 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one, a derivative of 2-Methoxy-5-fluorouracil, has been determined []. This study revealed that the molecule adopts a planar conformation with the methoxy and ethyl groups slightly out of plane. Additionally, the crystal packing showed the formation of centrosymmetric dimers through N—H⋯O hydrogen bonds. This structural information provides valuable insights for understanding the properties and potential applications of this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

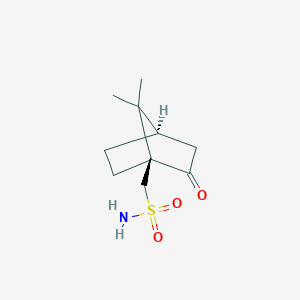

![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)

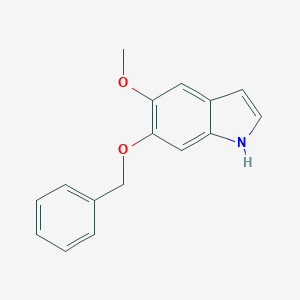

![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)